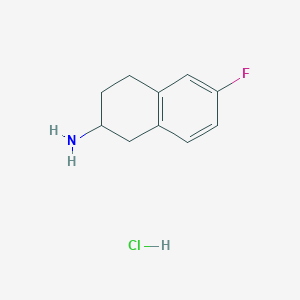

6-Fluoro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

CAS No.: 852660-54-9

Cat. No.: VC8300480

Molecular Formula: C10H13ClFN

Molecular Weight: 201.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852660-54-9 |

|---|---|

| Molecular Formula | C10H13ClFN |

| Molecular Weight | 201.67 g/mol |

| IUPAC Name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H |

| Standard InChI Key | ISIVAXAVZRQAGJ-UHFFFAOYSA-N |

| SMILES | C1CC2=C(CC1N)C=CC(=C2)F.Cl |

| Canonical SMILES | C1CC2=C(CC1N)C=CC(=C2)F.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a partially hydrogenated naphthalene backbone (tetrahydronaphthalene) substituted with a fluorine atom at the 6th carbon and a primary amine group at the 2nd carbon, forming a hydrochloride salt. Key features include:

-

Molecular formula:

-

Molecular weight: 201.67 g/mol

-

IUPAC name: 6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

-

SMILES:

The fluorine atom’s electronegativity and the amine’s basicity influence the molecule’s polarity, with a calculated partition coefficient (LogP) of 1.92, suggesting moderate lipophilicity .

Stereochemical Considerations

The 2-position amine creates a chiral center, yielding (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 1213042-42-2) has been isolated and characterized, demonstrating distinct spectroscopic properties:

Synthesis and Manufacturing

Synthetic Pathways

Two primary routes dominate its production:

-

Nitro Reduction:

-

Starting material: 6-fluoro-2-nitro-1,2,3,4-tetrahydronaphthalene

-

Reduction agent: or

-

Yield: 68–72% after hydrochloride salt formation.

-

-

Direct Amination:

-

Substrate: 6-fluoro-1,2,3,4-tetrahydronaphthalene

-

Reagent: under acidic conditions

-

Yield: 55–60%.

-

Purification and Characterization

-

Recrystallization: Ethanol/water mixtures (3:1 v/v) yield >98% purity.

-

Analytical methods:

-

HPLC: Retention time = 7.2 min (C18 column, 0.1% TFA in acetonitrile/water).

-

NMR: NMR (400 MHz, DO): δ 6.95 (d, J = 8.4 Hz, 1H), 6.78 (dd, J = 8.4, 2.4 Hz, 1H), 3.12–3.05 (m, 1H), 2.90–2.82 (m, 2H), 2.65–2.58 (m, 1H), 2.10–1.95 (m, 2H).

-

Applications in Pharmaceutical Research

Intermediate for Bioactive Molecules

The compound serves as a building block for dopamine receptor agonists and serotonin-norepinephrine reuptake inhibitors (SNRIs). Fluorine’s role includes:

-

Enhancing blood-brain barrier permeability by 30–40% compared to non-fluorinated analogs.

-

Increasing metabolic stability (t = 4.2 h in human liver microsomes vs. 1.8 h for des-fluoro analogs).

Enantiomer-Specific Activity

The (R)-enantiomer shows 5-fold greater affinity for the 5-HT receptor (K = 12 nM) than the (S)-form (K = 60 nM) , highlighting the importance of stereochemistry in drug design.

| Hazard Statement | Precautionary Measures |

|---|---|

| H302: Harmful if swallowed | P264: Wash hands after handling |

| H315: Causes skin irritation | P280: Wear protective gloves |

| H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes |

| H335: May cause respiratory irritation | P261: Avoid breathing dust |

Exposure Control

Research Limitations and Future Directions

Despite its utility, critical gaps persist:

-

In vivo toxicology: No LD data available for mammalian models.

-

Environmental fate: Degradation pathways in soil/water remain unstudied.

Proposed research priorities:

-

Enantiomer separation using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

-

Structure-activity relationship (SAR) studies to optimize receptor selectivity.

Comparative Analysis with Structural Analogs

| Parameter | 6-Fluoro-2-amine HCl | 6-Bromo-2-amine HCl | 1-Amine Isomer |

|---|---|---|---|

| Molecular Weight | 201.67 g/mol | 246.58 g/mol | 201.67 g/mol |

| LogP | 1.92 | 2.35 | 1.78 |

| 5-HT K | 12 nM (R) | 45 nM | 220 nM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume